

# RenaZorb™ (lanthanum dioxycarbonate) Nanoparticle Technology: A Technical Guide

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## Compound of Interest

Compound Name: *RenaZorb*

Cat. No.: *B10832749*

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## Abstract

Hyperphosphatemia, a condition characterized by elevated serum phosphate levels, is a common and serious complication of chronic kidney disease (CKD), particularly in patients undergoing dialysis. It is independently associated with an increased risk of cardiovascular calcification and mortality.[1][2] The management of hyperphosphatemia typically involves dietary phosphate restriction and the use of oral phosphate binders.[1] **RenaZorb™** (lanthanum dioxycarbonate) is a next-generation, lanthanum-based phosphate binding agent that utilizes a proprietary nanoparticle technology.[1][2][3] Developed by Unicycive Therapeutics, **RenaZorb™** aims to improve patient adherence and clinical outcomes by significantly reducing the pill burden associated with current standard-of-care treatments.[4] This technical guide provides a comprehensive overview of the core technology, mechanism of action, and available clinical data for **RenaZorb™**.

## Core Technology: Lanthanum Dioxycarbonate Nanoparticles

**RenaZorb™** is formulated from lanthanum dioxycarbonate ( $\text{La}_2\text{O}_2\text{CO}_3$ ), a non-aluminum, non-calcium phosphate binder.[3][4][5] The key innovation of **RenaZorb™** lies in its proprietary nanotechnology process, which produces nanoparticles of the active compound.[1][2][3] While the specific details of the manufacturing process are proprietary, the use of nanotechnology is

intended to enhance the surface area and reactivity of the lanthanum dioxycarbonate, potentially leading to a higher phosphate binding capacity per unit mass compared to conventional formulations.[3][5][6] This enhanced efficiency allows for smaller and fewer pills to be administered, addressing the significant issue of high pill burden and poor patient compliance often seen with other phosphate binders.[4]

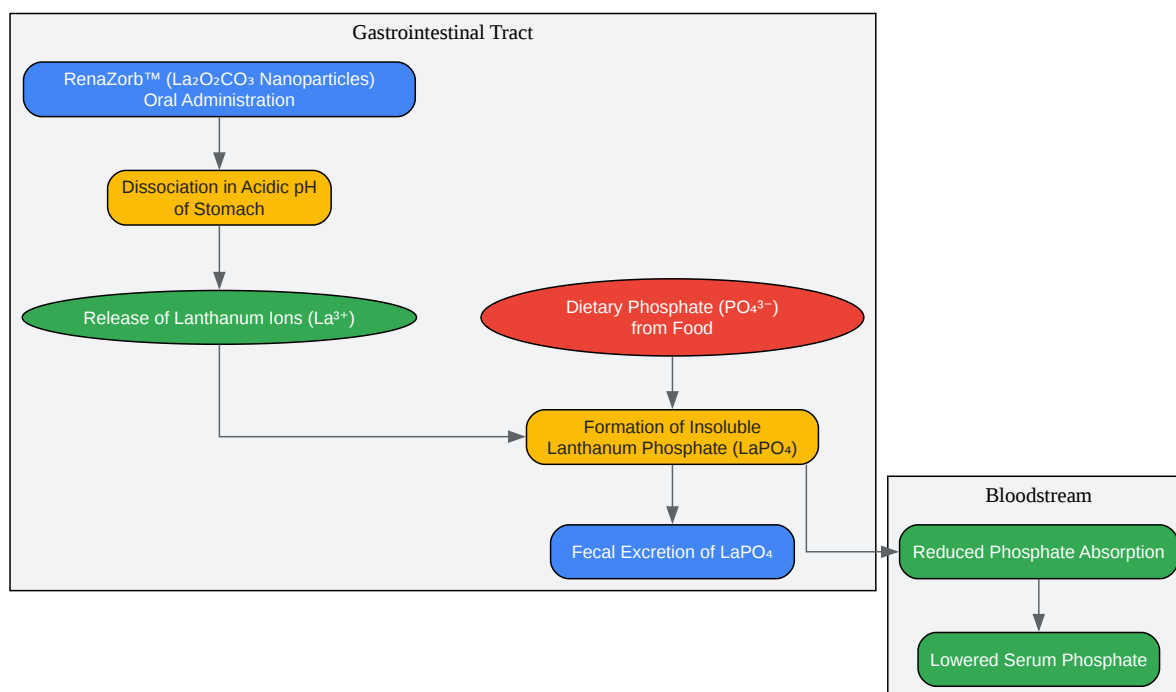
## Mechanism of Action

The phosphate-binding action of **RenaZorb™** is a direct chemical interaction within the gastrointestinal (GI) tract. Unlike systemic drugs that modulate biological signaling pathways, **RenaZorb™** acts locally to prevent the absorption of dietary phosphate.

The process can be summarized as follows:

- **Dissociation:** Following oral administration, the lanthanum dioxycarbonate nanoparticles encounter the acidic environment of the stomach. In these conditions, the compound dissociates to release trivalent lanthanum ions ( $\text{La}^{3+}$ ).
- **Phosphate Binding:** These highly reactive lanthanum ions have a strong affinity for dietary phosphate ions ( $\text{PO}_4^{3-}$ ) present in the ingested food.
- **Formation of Insoluble Complexes:** The  $\text{La}^{3+}$  ions bind with phosphate to form highly insoluble and stable lanthanum phosphate ( $\text{LaPO}_4$ ) complexes.
- **Excretion:** These insoluble lanthanum phosphate complexes are not absorbed by the GI tract and are subsequently eliminated from the body through fecal excretion.

This mechanism effectively reduces the amount of free phosphate available for absorption into the bloodstream, thereby lowering serum phosphate levels in patients with hyperphosphatemia.



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**Caption:** Mechanism of Action of **RenaZorb™** in the GI Tract.

## Preclinical and Clinical Data

**RenaZorb™** has undergone preclinical and clinical evaluation to establish its safety, tolerability, and efficacy as a phosphate binder. The clinical development has proceeded under the FDA's 505(b)(2) regulatory pathway, which allows for the use of data from a previously approved reference listed drug, in this case, Fosrenol® (lanthanum carbonate).

## Safety and Tolerability

In a clinical trial involving 32 healthy volunteers, **RenaZorb™** was found to be safe and well-tolerated at doses up to 6000 mg/day.<sup>[1]</sup> Systemic absorption of lanthanum was minimal, which is a critical safety feature for a drug that is intended for chronic use in patients with compromised renal function.<sup>[1]</sup>

## Efficacy and Bioequivalence

The primary measure of efficacy for phosphate binders in healthy volunteers is the change in urinary and fecal phosphate excretion. A reduction in urinary phosphate excretion indicates that less phosphate is being absorbed into the bloodstream.

Study Phase	Dosage	Key Findings	Reference
Early Phase Clinical Trial	Up to 6000 mg/day	Safe and well-tolerated in healthy volunteers.	<sup>[1]</sup>
Early Phase Clinical Trial	≥ 3000 mg/day	Significantly reduced urine phosphate excretion and significantly increased fecal phosphate excretion.	<sup>[1]</sup>
Pivotal Bioequivalence Study	Not specified	Met the primary endpoint, demonstrating pharmacodynamic bioequivalence to Fosrenol®.	

## Experimental Protocols

While detailed, step-by-step protocols for the specific studies on **RenaZorb™** are not publicly available, the following outlines the general methodologies based on the available information and standard practices for evaluating phosphate binders.

## In Vitro Phosphate Binding Studies

**Objective:** To determine the phosphate binding capacity of lanthanum dioxycarbonate nanoparticles under simulated gastrointestinal conditions.

**Methodology:**

- **Preparation of Simulated Gastric and Intestinal Fluids:** Prepare solutions that mimic the pH and composition of gastric (pH ~1.2-3.0) and intestinal (pH ~5.0-7.0) fluids.
- **Incubation:** A known quantity of lanthanum dioxycarbonate is added to the simulated fluids containing a range of phosphate concentrations. The mixtures are incubated at 37°C with constant agitation to simulate GI motility.
- **Sampling and Analysis:** At various time points, samples are taken and centrifuged to separate the solid binder-phosphate complex from the solution. The concentration of unbound phosphate remaining in the supernatant is measured using a validated analytical method such as ion chromatography.
- **Data Analysis:** The amount of phosphate bound to the lanthanum dioxycarbonate is calculated by subtracting the unbound phosphate concentration from the initial concentration. Binding kinetics and equilibrium binding capacity are then determined.

## Clinical Bioequivalence Study in Healthy Volunteers

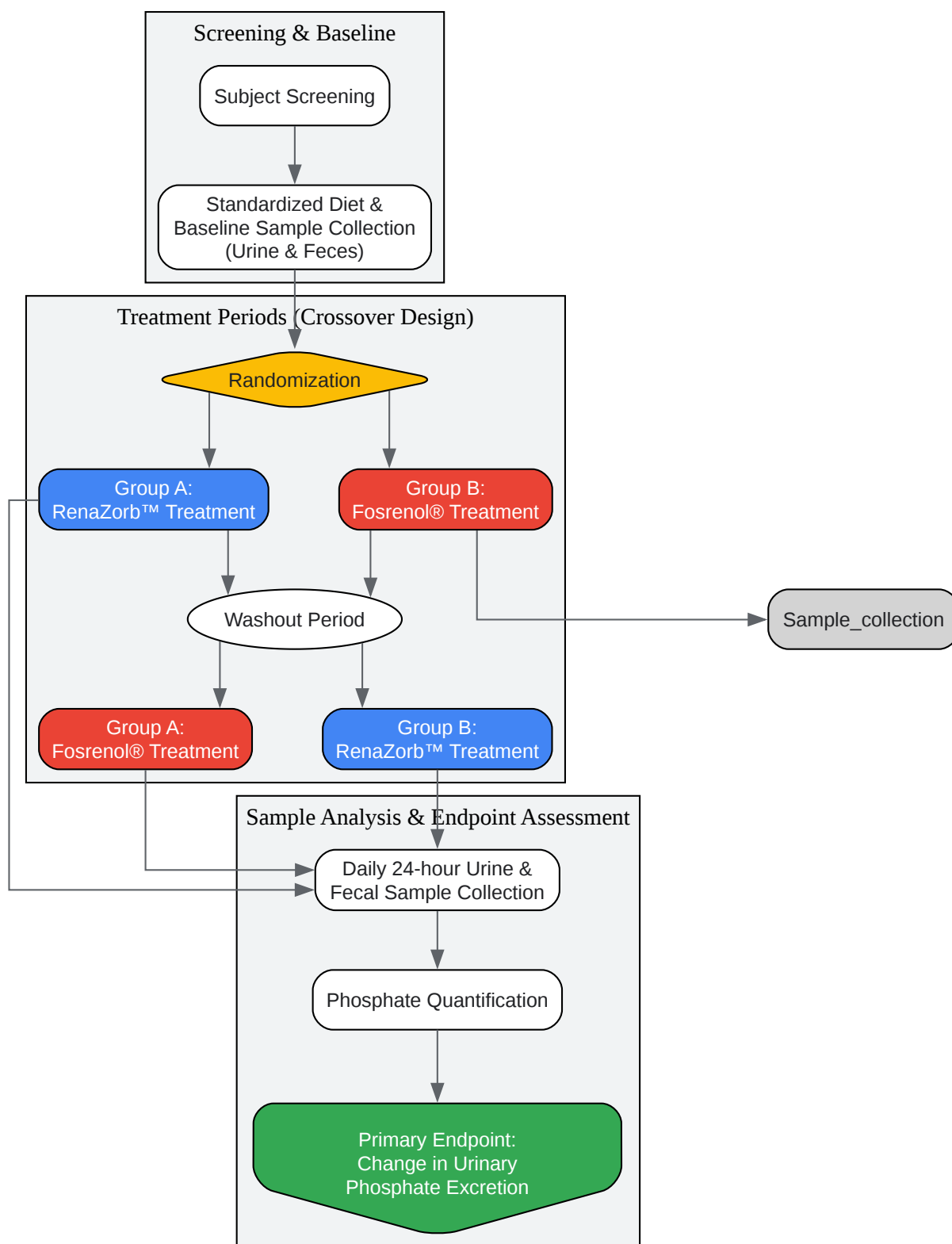
**Objective:** To compare the pharmacodynamic profile of **RenaZorb™** with the reference listed drug, Fosrenol®, by assessing changes in phosphate excretion.

**Study Design:** A randomized, open-label, two-way crossover study design is typically employed.

**Methodology:**

- **Screening and Baseline:** Healthy volunteers undergo a screening period to ensure they meet the inclusion criteria. A baseline period is established where subjects consume a standardized diet with a controlled phosphate content, and 24-hour urine and fecal samples are collected to determine baseline phosphate excretion.

- **Randomization and Treatment Periods:** Subjects are randomized to receive either **RenaZorb™** or Fosrenol® for a defined treatment period (e.g., 5-10 days), followed by a washout period, and then crossover to the other treatment. The study drug is administered with meals.
- **Sample Collection:** Throughout each treatment period, 24-hour urine and fecal samples are collected daily.
- **Phosphate Analysis:** The total phosphorus content in the collected urine and feces is quantified.
- **Primary Endpoint Assessment:** The primary endpoint is the change in urinary phosphate excretion from baseline to the end of the treatment period. Fecal phosphate excretion is a secondary endpoint.
- **Statistical Analysis:** Statistical methods are used to compare the change in phosphate excretion between the **RenaZorb™** and Fosrenol® treatment groups to establish bioequivalence.



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**Caption:** Clinical Bioequivalence Study Workflow.

## Conclusion

**RenaZorb™** represents a significant advancement in the management of hyperphosphatemia in CKD patients. Its proprietary nanoparticle technology allows for a potent phosphate binding capacity, which translates into a reduced pill burden—a critical factor for improving patient adherence and, consequently, clinical outcomes. The available data demonstrates its safety and bioequivalence to the established phosphate binder, Fosrenol®. For drug development professionals and researchers, **RenaZorb™** serves as a case study in how nanotechnology can be applied to reformulate existing compounds to create next-generation therapies with improved patient-centric profiles. Further publication of detailed clinical trial data will be valuable in fully elucidating its clinical benefits.

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